molecular formula C18H22N2O6 B7880302 Diethyl 3-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate

Diethyl 3-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B7880302
M. Wt: 362.4 g/mol
InChI Key: XUEHOJVUTHZSGI-UHFFFAOYSA-N
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Description

Diethyl 3-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with an amino group, a dimethoxyphenyl group, and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions One common method starts with the preparation of the pyrrole ring through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine

    Paal-Knorr Synthesis: A 1,4-dicarbonyl compound reacts with an amine under acidic or basic conditions to form the pyrrole ring.

    Substitution Reaction:

    Esterification: The final step involves esterification using ethanol and an acid catalyst to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives where ester groups are reduced.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, Diethyl 3-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals due to its ability to interact with biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with enzymes and receptors make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of Diethyl 3-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. The amino group and the ester functionalities allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrrole-2,4-dicarboxylate
  • Diethyl 3-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate
  • Diethyl 3-amino-1-(2,5-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate

Uniqueness

Diethyl 3-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

diethyl 3-amino-1-(3,5-dimethoxyphenyl)pyrrole-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-5-25-17(21)14-10-20(16(15(14)19)18(22)26-6-2)11-7-12(23-3)9-13(8-11)24-4/h7-10H,5-6,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEHOJVUTHZSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=C1N)C(=O)OCC)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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